molecular formula C8H13NO2 B13621327 1-Cyclopropyl-4-hydroxypiperidin-2-one

1-Cyclopropyl-4-hydroxypiperidin-2-one

Cat. No.: B13621327
M. Wt: 155.19 g/mol
InChI Key: BSGVCICNLKYQMI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-hydroxypiperidin-2-one is a chemical compound with the molecular formula C8H13NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Chemical Reactions Analysis

1-Cyclopropyl-4-hydroxypiperidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-4-hydroxypiperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, derivatives containing the 4-hydroxypiperidine group have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1-Cyclopropyl-4-hydroxypiperidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyclopropyl-4-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h6-7,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGVCICNLKYQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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